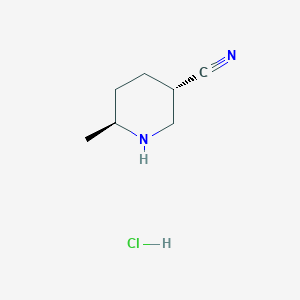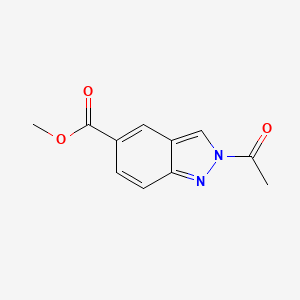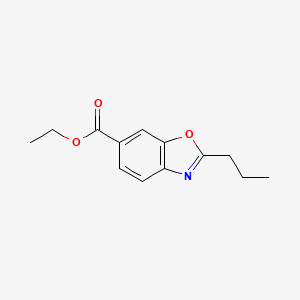![molecular formula C15H21ClN4O3 B1405654 tert-Butyl-4-Chlor-2-Morpholino-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-carboxylat CAS No. 1439823-58-1](/img/structure/B1405654.png)
tert-Butyl-4-Chlor-2-Morpholino-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-carboxylat
Übersicht
Beschreibung
“tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate anilines in isopropanol, with the addition of concentrated HCl . The mixtures are then refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of this compound is derived from 7H-Pyrrolo[2,3-d]pyrimidine . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Wissenschaftliche Forschungsanwendungen
Organische Synthese und Pharmazeutische Chemie
Diese Verbindung dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihr Pyrrolopyrimidin-Kern ist ein entscheidendes Gerüst bei der Entwicklung von Kinase-Inhibitoren, die eine wichtige Rolle bei der Behandlung von Krebs und entzündlichen Erkrankungen spielen . Die Anwesenheit der tert-Butyl-Carboxylat-Gruppe ermöglicht die weitere Funktionalisierung durch Amidierungsreaktionen, wodurch sich verschiedene Derivate mit potenziellen biologischen Aktivitäten herstellen lassen.
Entwicklung von entzündungshemmenden Medikamenten
Pyrrolopyrimidin-Derivate wurden als signifikant entzündungshemmend nachgewiesen. Die Morpholino-Gruppe der fraglichen Verbindung kann modifiziert werden, um ihr pharmakologisches Profil zu verbessern. Forschungen deuten darauf hin, dass die Einarbeitung bestimmter Moleküle die entzündungshemmenden Wirkungen verbessern kann, was bei der Entwicklung neuer Therapeutika von großem Wert ist .
Antituberkulose-Mittel
Das Strukturmotiv der Pyrrolopyrimidine wurde auf Antituberkuloseaktivität untersucht. Substitutionen an bestimmten Positionen am Pyrrolopyrimidin-Ring, wie z. B. die Chlor-Gruppe in der Verbindung, haben sich auf die Aktivität gegen Mycobacterium tuberculosis ausgewirkt. Dies macht sie zu einem Kandidaten für weitere Forschungsarbeiten in der Tuberkulosebehandlung .
Antikrebsforschung
Die Chlor- und Morpholino-Gruppen in dieser Verbindung machen sie zu einem Kandidaten für die Synthese von Antikrebsmedikamenten. Pyrrolopyrimidine wurden auf ihr Potenzial zur Hemmung des Wachstums von Krebszellen untersucht. Die Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, macht diese Verbindung zu einem wertvollen Ausgangsmaterial für die Entwicklung neuartiger Antikrebsmittel .
Nicht-Phosphor-Chlorierungsreagenzien
Im Bereich der grünen Chemie stellt die Synthesemethode der Verbindung unter Verwendung von nicht-Phosphor-Chlorierungsreagenzien einen umweltfreundlichen Ansatz dar. Dieses Verfahren reduziert die Produktion von phosphorhaltigen Abfällen und entspricht den Prinzipien der nachhaltigen Chemie .
Struktur-Aktivitäts-Beziehung (SAR)-Studien
Die Verbindung wird in SAR-Studien eingesetzt, um die Beziehung zwischen chemischer Struktur und biologischer Aktivität zu verstehen. Modifikationen ihrer Struktur können zu Erkenntnissen über die Optimierung pharmakologischer Eigenschaften führen und bei der Entwicklung wirksamerer Medikamente helfen .
Patentanmeldungen und Industrieprozesse
Die Synthese und Anwendung dieser Verbindung unterliegen der Patentierung, was sich auf die pharmazeutische und chemische Industrie auswirken kann. Patente, die diese Verbindung betreffen, können neuartige Syntheseverfahren, neue Medikamentenformulierungen oder innovative Anwendungen in verschiedenen Bereichen abdecken .
Zukünftige Richtungen
The future directions for this compound involve further exploration of its potential as an anti-TB compound . Developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone . This compound, as part of a library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives, provides a promising direction for future research .
Eigenschaften
IUPAC Name |
tert-butyl 4-chloro-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(21)20-5-4-10-11(16)17-13(18-12(10)20)19-6-8-22-9-7-19/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKODQVRWDSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=C(N=C2Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108112 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1439823-58-1 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439823-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dihydro-2-(morpholin-4-yl)-5H-pyrrolo[2,3-d]pyrimidine, N7-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)
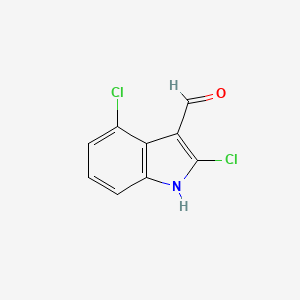


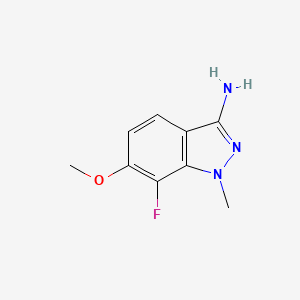
![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)
![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)
